4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Overview
Description
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of an amino group, a cyano group, a hydroxyl group, and a methyl group attached to a benzoic acid core. It is typically found in the form of a white to yellow powder or crystals .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid are currently unknown
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of aromatic aldehydes with malononitrile in the presence of ammonium acetate as a catalyst in ethanol . Another approach includes the substitution reaction of benzoic acid with chloromethane or chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or copper chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid has several scientific research applications:
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: This compound is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, and other heterocyclic compounds.
2-Amino-5-chloro-3-methylbenzoic acid: This compound is used in the production of dyes and pigments.
Uniqueness
4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid is unique due to the presence of both an amino group and a cyano group on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-7(11)5(3-10)2-6(8(4)12)9(13)14/h2,12H,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIRQABZZUUPJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)O)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502740 | |
Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-94-8 | |
Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72817-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-cyano-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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